molecular formula C14H18O B8702841 6,7-Diethyl-3,4-dihydronaphthalen-1(2H)-one CAS No. 58138-42-4

6,7-Diethyl-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B8702841
CAS No.: 58138-42-4
M. Wt: 202.29 g/mol
InChI Key: ANJGWLAGNBINHQ-UHFFFAOYSA-N
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Description

6,7-Diethyl-3,4-dihydronaphthalen-1(2H)-one is a useful research compound. Its molecular formula is C14H18O and its molecular weight is 202.29 g/mol. The purity is usually 95%.
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Properties

CAS No.

58138-42-4

Molecular Formula

C14H18O

Molecular Weight

202.29 g/mol

IUPAC Name

6,7-diethyl-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C14H18O/c1-3-10-8-12-6-5-7-14(15)13(12)9-11(10)4-2/h8-9H,3-7H2,1-2H3

InChI Key

ANJGWLAGNBINHQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C2C(=C1)CCCC2=O)CC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

3-(3',4'-Diethylenzoyl) propanoic acid (m.p. 93° C, prepared by the acylation of 1,2-diethyl benzene with succinic anhydride) was catalytically reduced to 4-(3',4'-diethylphenyl) butanoic acid (b.p.0.7 143°-147° C). A mixture of this acid (59g; 0.27 mole) and 85% polyphosphoric acid (450g) was warmed to 80° C with stirring for 30 mins. and worked up as in example 8(a) to yield 48.30g (89%) of 6,7-diethyl-1-tetralone, b.p.0.7 118°-122° C. (Found; C, 82.95; H, 9.21; C14H18O requires; C, 83.12;H, 8.97%). Alternatively 4-(3', 4'-diethylphenyl )butanoic acid (23.3g; 0.106 mole) may be cyclised by stirring at 100° C with 80% sulphuric acid (115ml) for 11/2 hrs. After dilution, extraction into ether and distillation 15.53g (74%) of the tetralone was recovered.
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Synthesis routes and methods II

Procedure details

Alternatively 4-(3',4'-diethylphenyl) butanoic acid (23.3 g; 0.106 mole) may be cyclised by stirring at 100° C. with 80% sulphuric acid (115 ml) for 11/2 hours. After dilution, extraction into ether, and distillation 15.83 g (74%) of the tetralone was obtained.
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Synthesis routes and methods III

Procedure details

3-(3',4'-Diethylbenzoyl) propanoic acid (m.p. 93° C, prepared by the acylation of 1,2-diethyl benzene with succinic anhydride) was catalytically reduced to 4-(3',4'-diethylphenyl) butanoic acid (b.p.0.7 143°-147° C). A mixture of this acid (59g; 0.27 mole) and 85% polyphosphoric acid (450g) was warmed to 80° C with stirring for 30 mins. and worked up as in example 8(a) to yield 48.30g (89%) of 6,7-diethyl-1-tetralone, b.p.0.7 118°-122° C. (Found; C, 82.95; H, 9.21; C14H18O requires; C, 83.12; H, 8.97%). Alternatively 4-(3',4'-diethylphenyl butanoic acid (23.3g; 0.106 mole) may be cyclized by stirring at 100° C with 80% sulphuric acid (115ml) for 1 1/2 hrs. After dilution, extraction into ether and distillation 15.53g (74%) of the tetralone was recovered.
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3-(3',4'-Diethylbenzoyl) propanoic acid
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Synthesis routes and methods IV

Procedure details

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CCc1ccc(C(=O)CCC(=O)O)cc1CC
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